molecular formula C6H9NO2 B12315722 4-Hydroxyoxane-3-carbonitrile

4-Hydroxyoxane-3-carbonitrile

Cat. No.: B12315722
M. Wt: 127.14 g/mol
InChI Key: GYTBAEBRVTVWKQ-UHFFFAOYSA-N
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Description

4-Hydroxyoxane-3-carbonitrile is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a derivative of oxane, featuring a hydroxyl group at the fourth position and a nitrile group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxane-3-carbonitrile typically involves the reaction of oxane derivatives with suitable nitrile precursors. One common method is the nucleophilic substitution reaction, where a hydroxyl group is introduced at the fourth position of the oxane ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyoxane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxyoxane-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxyoxane-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyoxane-3-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-hydroxyoxane-3-carbonitrile

InChI

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2

InChI Key

GYTBAEBRVTVWKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1O)C#N

Origin of Product

United States

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